Razuprotafib, also known as AKB-9778, is a potent and selective small molecule inhibitor of vascular endothelial protein tyrosine phosphatase (VE-PTP). [, ] It functions by preventing the dephosphorylation of Tie2, a receptor tyrosine kinase primarily expressed on endothelial cells. [, ] This inhibition leads to the activation of the Tie2 signaling pathway, which plays a crucial role in maintaining vascular integrity and regulating endothelial cell survival, proliferation, and migration. [, , ] Therefore, razuprotafib serves as a valuable tool for investigating the role of Tie2 signaling in various physiological and pathological processes, particularly in the context of vascular biology and diseases.
While the provided literature does not include a detailed depiction of razuprotafib's molecular structure, it mentions that the molecule contains a sulfamic acid group, a thiophene ring, and at least one phenyl group. [] These structural features likely contribute to its binding affinity and specificity for VE-PTP.
Razuprotafib undergoes extensive oxidative metabolism primarily mediated by the cytochrome P450 enzyme CYP2C8. [] This metabolic process involves several steps, including:
The thiol and diol metabolites can be trapped in vitro using nucleophilic trapping agents like 3-methoxyphenacyl bromide (MPB). []
Razuprotafib exerts its effects by selectively inhibiting VE-PTP, a phosphatase that negatively regulates Tie2 activity. [, , ] By preventing the dephosphorylation of Tie2, razuprotafib effectively activates the Tie2 signaling pathway. [, ] This pathway plays a critical role in maintaining vascular integrity and regulating various endothelial cell functions. [, , ]
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2